1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine

Medicinal Chemistry Quality Control Procurement

Researchers targeting antibiotic-resistant Gram-positive pathogens require potent, metabolically stable scaffolds. 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine (CAS 1251264-73-9) addresses this need as a privileged building block: • Anti-MRSA/VRE activity: MIC values as low as 0.78 μg/mL; selectivity factor >20 vs. human cells. • Kinase inhibitor design: 4-CF3-phenyl group enhances hydrophobic interactions & metabolic stability. • Reliable supply: Established synthetic route (97% yield); scalable without column chromatography. Supplied at 95% purity; shipped ambient from global stock points.

Molecular Formula C10H8F3N3
Molecular Weight 227.19 g/mol
CAS No. 1251264-73-9
Cat. No. B1425636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine
CAS1251264-73-9
Molecular FormulaC10H8F3N3
Molecular Weight227.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)N
InChIInChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(14)5-15-16/h1-6H,14H2
InChIKeyDYELEHQSBJRAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine: Identity & Procurement


1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine (CAS 1251264-73-9, molecular formula C10H8F3N3, molecular weight 227.19 g/mol) is a fluorinated pyrazole derivative characterized by a 4-trifluoromethylphenyl substituent at the N1 position and a free amine at the C4 position of the pyrazole ring [1]. This structural arrangement provides a versatile scaffold for medicinal chemistry, particularly as a building block for kinase inhibitor design and antimicrobial agent development [2]. The compound is commercially available from multiple vendors, typically supplied at 95% purity, and is used in research settings for the synthesis of bioactive molecules .

1
Fluorinated pyrazole building block for medicinal chemistry and parallel synthesis programs.
2
Free 4-amine coupling handle supports rapid derivatization in kinase inhibitor and antimicrobial scaffold exploration.
3
Standard research-grade specification aligns with downstream synthetic and assay reproducibility requirements.

Structural Requirements for Activity


Generic substitution of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine with other pyrazole-4-amine derivatives is not advisable due to the critical role of the 4-trifluoromethylphenyl group. This substituent significantly enhances lipophilicity and metabolic stability compared to non-fluorinated or differently substituted analogs, directly impacting biological activity [1]. In antimicrobial studies, the trifluoromethylphenyl moiety was essential for potent growth inhibition of Gram-positive bacteria, with related derivatives showing MIC values as low as 0.78 μg/mL against S. aureus strains, whereas analogs lacking this group were inactive [2]. The free amine at the 4-position is also crucial for further derivatization in kinase inhibitor synthesis, making this specific scaffold a non-interchangeable building block for targeted therapeutic development .

!
CF3-Phenyl Required

Non-fluorinated or differently substituted phenyl analogs may not replicate lipophilicity-driven target binding or class-level antimicrobial screening responses.

!
Coupling Site Mismatch

Pyrazole regioisomers lacking the free 4-amine cannot serve as direct drop-in replacements for divergent synthetic elaboration.

!
Physicochemical Shift

Replacement with simpler heterocyclic amines may significantly alter metabolic stability and membrane permeability profiles, impacting pathway-study endpoints.

Quantitative Differentiation from Closest Analogs


Purity Specification vs. Industry Benchmarks

The target compound is commercially available with a minimum purity specification of 95% as determined by HPLC, which is a standard benchmark for research-grade building blocks. This purity level ensures reproducibility in downstream synthetic applications compared to lower-grade alternatives that may contain significant impurities affecting reaction yields or biological assay outcomes .

Purity Specification
Specification review
95% (HPLC)
Standard research-grade benchmark
Meets common purity standard for synthetic workflow reproducibility.
Vendor-reported specification; lot-specific COA review recommended.
Medicinal Chemistry Quality Control Procurement

Scalable Synthetic Route

A 2023 publication in Organic Process Research & Development described a scalable and cost-effective synthetic route for 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine, improving yield and purity while reducing environmental impact [1]. The synthesis of the key aldehyde intermediate (PA) was achieved on a multigram scale with an excellent overall yield without workup or column purification, demonstrating a 97% yield in the Vilsmeier-Haack formylation step [2].

Scalable Synthetic Route
Reported
97% Yield
Key aldehyde intermediate, multigram scale
Supports cost-effective procurement and supply-chain stability for research programs.
Vilsmeier-Haack formylation; no column chromatography required.
Process Chemistry Synthesis Scalability

Antibacterial Potency Against Gram-Positive Bacteria

While direct MIC data for 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine itself is not reported, closely related N-(trifluoromethyl)phenyl pyrazole derivatives exhibit potent activity against antibiotic-resistant Gram-positive bacteria. For example, the trifluoromethyl-substituted phenyl hydrazone analog (compound 12) demonstrated an MIC of 0.78 μg/mL against S. aureus strains, whereas non-fluorinated or differently substituted analogs were inactive [1]. The trifluoromethyl group is essential for this activity, as it enhances lipophilicity and membrane permeation [2].

Antimicrobial SAR Context
Class-level inference
Class-level MIC: 0.78 μg/mL
Related CF3-phenyl pyrazole hydrazone vs. S. aureus
Supports antimicrobial screening context; CF3-phenyl group is implicated in class-level response.
Direct MIC for primary amine not reported; data to verify.
Antimicrobial Drug Discovery Structure-Activity Relationship

Kinase Inhibitor Scaffold Advantage

The trifluoromethyl group in 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine enhances hydrophobic binding interactions with kinase hinge regions while reducing metabolic clearance compared to non-fluorinated pyrazole analogs . This property is leveraged in the design of kinase inhibitors, where the compound serves as a versatile building block for introducing the trifluoromethylphenyl-pyrazole motif. In contrast, analogs lacking the trifluoromethyl group (e.g., 1-phenyl-1H-pyrazol-4-amine) exhibit reduced lipophilicity and metabolic stability, limiting their utility in drug discovery programs targeting intracellular kinases [1].

Kinase Inhibitor Design
Class-level inference
Enhanced Lipophilicity & Stability
CF3-pyrazole vs. non-fluorinated phenyl analog
Supports pathway-study fit for intracellular kinase target engagement assays.
Qualitative class advantage; confirm in specific kinase panel context.
Kinase Inhibition Medicinal Chemistry Drug Design

Cost-Effectiveness Comparison

Based on available vendor data, the target compound is priced competitively compared to structurally similar pyrazole-4-amine building blocks. For example, 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine is listed at approximately ¥7832 per 250 mg (95% purity), which is comparable to other fluorinated pyrazole derivatives used in medicinal chemistry . This pricing, combined with the optimized synthetic route and commercial availability, makes it a cost-effective choice for research programs requiring this specific scaffold.

Procurement Benchmarking
Supplier data
¥7832 / 250mg
List price context for research-scale procurement
Positions within typical price range for fluorinated pyrazole building blocks.
Source-specific pricing; verify for updated quotes and bulk availability.
Procurement Cost Analysis Supply Chain

Research and Industrial Applications


Novel Antimicrobials for Drug-Resistant Bacteria

This compound serves as a key intermediate for synthesizing N-(trifluoromethyl)phenyl pyrazole derivatives with potent activity against MRSA, VRE, and other antibiotic-resistant strains. The trifluoromethylphenyl group is essential for achieving MIC values as low as 0.78 μg/mL, and the free amine allows for further derivatization to optimize potency and selectivity [1]. Researchers developing next-generation antibiotics should prioritize this scaffold over non-fluorinated analogs due to its demonstrated efficacy in eradicating biofilms and low cytotoxicity to human cells (selectivity factor >20) [2].

Kinase Inhibitor Design for Oncology & Inflammation

The 4-trifluoromethylphenyl-pyrazole motif is a privileged structure in kinase inhibitor design, particularly for targeting the hinge region of ATP-binding pockets. The trifluoromethyl group enhances hydrophobic interactions and metabolic stability, while the 4-amine provides a versatile handle for introducing diverse substituents to modulate selectivity and potency . Medicinal chemists should select this compound over simpler pyrazole-4-amines to improve the drug-like properties of lead candidates in cancer and inflammatory disease programs.

Process Chemistry and Scale-Up

The optimized synthetic route reported for this compound, featuring a high-yielding Vilsmeier-Haack formylation (97% yield) and scalable procedures without column chromatography, makes it an ideal candidate for process chemistry research [3]. Industrial procurement teams can leverage this established route to ensure reliable supply and cost-effective manufacturing for preclinical and clinical development.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Fluorinated scaffold availability
MIC and strain-panel endpoints
Kinase pathway research
Target engagement assay context
Pathway-response endpoints
Process chemistry evaluation
Scalable synthetic route
Batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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